

# The Unraveling of Iron Oxalates: A Technical Guide to Their Thermal Decomposition

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The thermal decomposition of hydrated **iron oxalate**s is a critical process in various scientific and industrial applications, from the synthesis of nanoscale iron oxides for magnetic storage and catalysis to the development of iron-based pharmaceuticals. Understanding the intricate mechanisms that govern these transformations is paramount for controlling the physicochemical properties of the final products. This technical guide provides an in-depth exploration of the thermal decomposition of both hydrated iron(II) oxalate ( $FeC_2O_4\cdot 2H_2O$ ) and hydrated iron(III) oxalate ( $Fe_2(C_2O_4)_3\cdot nH_2O$ ), detailing the reaction pathways, intermediate products, and the influence of the surrounding atmosphere.

# Thermal Decomposition of Hydrated Iron(II) Oxalate (Ferrous Oxalate)

Hydrated iron(II) oxalate dihydrate is a coordination polymer composed of chains of oxalate-bridged ferrous centers, each coordinated by two water molecules.[1] Its thermal decomposition is a multi-step process that is highly dependent on the gaseous environment. The decomposition typically proceeds through an initial dehydration step to form anhydrous ferrous oxalate, which then decomposes into various iron oxides and/or metallic iron.[1]

### **Decomposition in an Oxidative Atmosphere (Air)**

In the presence of air, the thermal decomposition of hydrated iron(II) oxalate leads to the formation of iron(III) oxide (hematite,  $\alpha$ -Fe<sub>2</sub>O<sub>3</sub>). The process involves two main stages:



dehydration followed by oxidative decomposition.[2]

Table 1: Quantitative Data for Thermal Decomposition of Hydrated Iron(II) Oxalate in Air

Decompositio n Stage	Temperature Range (°C)	Mass Loss (%)	Gaseous Products	Solid Product
Dehydration	~100 - 250	~20%	H₂O	Anhydrous FeC <sub>2</sub> O <sub>4</sub>
Oxidative Decomposition	~250 - 400	~30%	CO, CO <sub>2</sub>	α-Fe <sub>2</sub> O <sub>3</sub>

Note: Temperature ranges and mass loss percentages are approximate and can vary depending on experimental conditions such as heating rate.

The exothermic nature of the second stage is attributed to the oxidation of carbon monoxide and the ferrous iron.[2]

# Decomposition in an Inert Atmosphere (e.g., Nitrogen)

Under an inert atmosphere, the decomposition pathway is more complex and can yield a mixture of iron oxides. The process begins with dehydration, followed by the decomposition of the anhydrous oxalate.[3]

Table 2: Quantitative Data for Thermal Decomposition of Hydrated Iron(II) Oxalate in an Inert Atmosphere



Decompositio n Stage	Temperature Range (°C)	Mass Loss (%)	Gaseous Products	Solid Products
Dehydration	~170 - 230	~20%	H <sub>2</sub> O	Anhydrous FeC <sub>2</sub> O <sub>4</sub>
Decomposition	> 320	~30%	CO, CO <sub>2</sub>	Fe₃O₄ (Magnetite)
Further Reduction (at higher temperatures)	> 535	-	со	FeO (Wüstite)

Initially, magnetite (Fe<sub>3</sub>O<sub>4</sub>) is formed.[3] At temperatures above 535°C, magnetite can be further reduced to wüstite (FeO) by the carbon monoxide produced during the decomposition. [4]

### **Decomposition in a Self-Generated Atmosphere**

When the decomposition is carried out in a closed or semi-closed system, the gaseous products (H<sub>2</sub>O, CO, CO<sub>2</sub>) influence the reaction pathway. This "self-generated" atmosphere can lead to the formation of different intermediate and final products compared to decomposition in a flowing inert gas.

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Caption: Decomposition pathways of hydrated iron(II) oxalate.

In a self-generated atmosphere, the decomposition of anhydrous iron(II) oxalate can lead to the formation of superparamagnetic nanoparticles of magnetite (Fe<sub>3</sub>O<sub>4</sub>).[4][5] Above 380°C, the carbon monoxide present can reduce some of the remaining ferrous oxalate to iron carbide (cementite, Fe<sub>3</sub>C).[4][5] Between 400 and 535°C, iron carbide can then decompose into metallic iron ( $\alpha$ -Fe) and carbon.[4][5]

# Thermal Decomposition of Hydrated Iron(III) Oxalate (Ferric Oxalate)

The thermal decomposition of hydrated iron(III) oxalate, Fe<sub>2</sub>(C<sub>2</sub>O<sub>4</sub>)<sub>3</sub>·nH<sub>2</sub>O, is a more complex process that involves an initial reduction of Fe(III) to Fe(II).[6] The decomposition proceeds through the formation of ferrous oxalate as a key intermediate.[6]

The process can be summarized in two main stages:

- Dehydration and Reduction: The hydrated ferric oxalate first loses its water of crystallization.
   This is followed by a reduction of the ferric iron to ferrous iron, with the concurrent oxidation of some of the oxalate ligands to carbon dioxide. This results in the formation of ferrous oxalate.
- Decomposition of Ferrous Oxalate: The intermediate ferrous oxalate then decomposes according to the pathways described in the previous section, depending on the surrounding atmosphere.

Table 3: Quantitative Data for Thermal Decomposition of Hydrated Iron(III) Oxalate



Decomposition Stage	Temperature Range (°C)	Gaseous Products	Solid Intermediate/Produ ct
Dehydration and Reduction	~150 - 210	H <sub>2</sub> O, CO <sub>2</sub>	FeC <sub>2</sub> O <sub>4</sub>
Decomposition of Intermediate	> 300	CO, CO <sub>2</sub>	Iron Oxides (e.g., Fe₂O₃ in air)

In an inert atmosphere, the decomposition of the intermediate ferrous oxalate will lead to the formation of a mixture of wüstite (FeO), metallic iron ( $\alpha$ -Fe), and magnetite (Fe $_3$ O $_4$ ).[6] In an oxidative atmosphere, the final product is hematite ( $\alpha$ -Fe $_2$ O $_3$ ).[6]

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Caption: Decomposition pathway of hydrated iron(III) oxalate.

# **Experimental Protocols**

The study of the thermal decomposition of **iron oxalate**s relies on a suite of analytical techniques to monitor mass changes, thermal events, and structural transformations as a function of temperature.

# Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)



Objective: To determine the temperature ranges of decomposition, the percentage of mass loss at each stage, and the associated thermal events (endothermic or exothermic).

#### Typical Protocol:

- Instrument: A simultaneous thermal analyzer (TGA/DSC) is commonly used.
- Sample Preparation: A small, accurately weighed amount of the hydrated **iron oxalate** powder (typically 5-10 mg) is placed in an alumina or platinum crucible.
- Atmosphere: The experiment is conducted under a controlled atmosphere, such as flowing air or nitrogen, at a specific flow rate (e.g., 50-100 mL/min).
- Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).
- Data Acquisition: The instrument records the sample mass (TGA) and the heat flow difference between the sample and a reference (DSC) as a function of temperature.

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Caption: Workflow for TGA/DSC analysis of **iron oxalates**.



## X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid products at different stages of decomposition.

#### Typical Protocol:

- Sample Preparation: Samples of the **iron oxalate** are heated to specific temperatures (determined from TGA data) in a furnace under a controlled atmosphere and then cooled to room temperature.
- Instrument: A powder X-ray diffractometer with a Cu Kα radiation source is typically used.
- Data Collection: The powdered sample is placed on a sample holder, and the XRD pattern is recorded over a specific 2θ range (e.g., 10-80°).
- Data Analysis: The obtained diffraction peaks are compared with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the crystalline phases present in the sample.

## Mössbauer Spectroscopy

Objective: To provide detailed information about the oxidation state, chemical environment, and magnetic properties of the iron atoms in the solid products.

#### Typical Protocol:

- Sample Preparation: Similar to XRD, samples are prepared by heating the iron oxalate to specific temperatures.
- Instrument: A Mössbauer spectrometer with a <sup>57</sup>Co source is used.
- Data Collection: Spectra are typically collected at room temperature and sometimes at cryogenic temperatures to investigate magnetic ordering.
- Data Analysis: The Mössbauer spectra are fitted with appropriate models to determine parameters such as isomer shift, quadrupole splitting, and hyperfine magnetic field, which are characteristic of different iron-containing phases.



### Conclusion

The thermal decomposition of hydrated **iron oxalate**s is a multifaceted process that is highly sensitive to the reaction atmosphere. While hydrated iron(II) oxalate decomposes through distinct pathways in oxidative, inert, and self-generated atmospheres to yield a range of iron oxides and even metallic iron, hydrated iron(III) oxalate first undergoes a reduction to an iron(II) oxalate intermediate before further decomposition. A thorough understanding of these mechanisms, elucidated through techniques like TGA/DSC, XRD, and Mössbauer spectroscopy, is essential for the rational design and synthesis of iron-based materials with tailored properties for a wide array of applications.

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